![molecular formula C18H14ClN3O3S2 B2419648 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide CAS No. 864919-33-5](/img/structure/B2419648.png)
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a thiadiazole ring, which is a type of heterocyclic compound, and a dihydrobenzodioxin ring, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiadiazole and dihydrobenzodioxin rings in the compound could potentially undergo various chemical reactions .Scientific Research Applications
- As a theranostic agent, it combines diagnostic and therapeutic functions. Researchers have explored its use in targeted drug delivery systems for cancer treatment .
- Researchers have investigated GNF-Pf-4872 for drug delivery systems, biosensors, and imaging applications .
- These properties make them valuable for applications such as sensors, conductive coatings, and electronic devices .
Cancer Therapy and Diagnosis
Graphene-Based Nanomaterials
Electrical Properties Enhancement
Theranostic Platforms
Mechanism of Action
Target of Action
The primary target of GNF-Pf-4872 is the Induced myeloid leukemia cell differentiation protein Mcl-1 (MCL1) . MCL1 is a member of the B-cell lymphoma 2 (BCL-2) family and plays a crucial role in the regulation of apoptosis. It has two isoforms: Isoform 1, which inhibits apoptosis, and Isoform 2, which promotes apoptosis .
Biochemical Pathways
The action of GNF-Pf-4872 primarily affects the apoptosis pathway, given MCL1’s role in this process. By interacting with MCL1, GNF-Pf-4872 can influence the balance of pro-apoptotic and anti-apoptotic signals within the cell, potentially leading to increased cell death in conditions such as cancer where apoptosis is often dysregulated .
Result of Action
The primary result of GNF-Pf-4872’s action is the modulation of apoptosis in cells expressing the MCL1 protein. Depending on the balance of pro-apoptotic and anti-apoptotic signals in these cells, this could lead to increased cell death, which could be therapeutically beneficial in conditions such as cancer .
properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3S2/c19-13-4-2-1-3-12(13)17-21-18(27-22-17)26-10-16(23)20-11-5-6-14-15(9-11)25-8-7-24-14/h1-6,9H,7-8,10H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYIIQHEUINLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NC(=NS3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide |
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